molecular formula C9H6N4S2 B2645566 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 551921-38-1

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No. B2645566
CAS RN: 551921-38-1
M. Wt: 234.3
InChI Key: GYHDNFXKXHWNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile (ASTPC) is an organic compound with a unique structure that has many potential applications in scientific research. Its structure consists of two nitrogen atoms, two sulfur atoms, three carbon atoms, and one nitrogen atom, which are linked together in a ring-like structure. ASTPC has been studied for its potential to act as a catalyst in organic synthesis. It has also been studied for its potential to act as an inhibitor of enzymes, and for its potential to act as an antioxidant.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • The compound is utilized in the synthesis of various heterocyclic compounds. For instance, reactions with alkylants lead to the formation of thieno[2,3-d]pyrimidines and substituted pyrimidines, demonstrating its versatility in synthesizing complex heterocyclic structures (D. Briel, T. Franz, B. Dobner, 2002).
    • Additionally, it serves as a precursor for synthesizing thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and various quinazoline and carbamate derivatives, highlighting its broad application in chemical synthesis (Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015).
  • Structural Characterization and Inhibitor Potential

    • Structural insights into 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives have been provided, revealing their crystalline nature and potential inhibitory effects against enzymes like dihydrofolate reductase (DHFR), suggesting their applicability in pharmaceutical research (L. H. Al-Wahaibi, A. Shaik, M. A. Elmorsy, 2021).
  • Spectroscopic Analysis and Molecular Docking

    • Spectroscopic investigation of related compounds like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile has been conducted to understand their molecular structure, vibrational properties, and potential as chemotherapeutic agents, providing valuable insights into their physical and chemical properties (N. Z. Alzoman, Y. Mary, 2015).

properties

IUPAC Name

2-amino-4-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S2/c10-4-5-7(6-2-1-3-15-6)12-9(11)13-8(5)14/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHDNFXKXHWNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=S)N=C(N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile

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